molecular formula C5H8FN3O3S B2435143 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride CAS No. 2137900-63-9

5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride

Cat. No.: B2435143
CAS No.: 2137900-63-9
M. Wt: 209.2
InChI Key: QSPCKLVUQOIILW-UHFFFAOYSA-N
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Description

5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their reactivity and are often used in various chemical reactions and industrial applications. The presence of the triazole ring and the sulfonyl fluoride group makes this compound particularly interesting for research and development in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride typically involves the reaction of a triazole derivative with a sulfonyl fluoride precursor. One common method is the reaction of 5-(2-methoxyethyl)-1H-1,2,4-triazole with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include steps such as the preparation of the triazole intermediate, followed by its reaction with a sulfonyl fluoride source. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to different oxidation states and derivatives.

    Addition Reactions: The compound can participate in addition reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative, while oxidation of the triazole ring could produce a triazole oxide.

Scientific Research Applications

5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride involves its reactivity with nucleophiles and electrophiles. The sulfonyl fluoride group is highly reactive and can form strong covalent bonds with nucleophiles, leading to the formation of stable sulfonamide and sulfonate products. The triazole ring can interact with various molecular targets, potentially affecting biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonamide
  • 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonate
  • 1H-1,2,4-triazole-3-sulfonyl fluoride

Uniqueness

5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride is unique due to the presence of both the methoxyethyl group and the sulfonyl fluoride group. This combination imparts specific reactivity and properties that are not found in other similar compounds. The methoxyethyl group can influence the compound’s solubility and reactivity, while the sulfonyl fluoride group provides a reactive site for various chemical transformations.

Properties

IUPAC Name

5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN3O3S/c1-12-3-2-4-7-5(9-8-4)13(6,10)11/h2-3H2,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPCKLVUQOIILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NC(=NN1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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